3-Hydroxyoctanoic acid
3-Hydroxyoctanoic acid
3-hydroxyoctanoic acid is an 8-carbon, beta-hydroxy fatty acid which may be a marker for primary defects of beta-hydroxy fatty acid metabolism. Repeating unit of poly(3-hydroxyoctanoic acid), a biopolymer used by numerous bacterial species as carbon and energy reserves. It is a 3-hydroxy monocarboxylic acid, a 3-hydroxy fatty acid and a medium-chain fatty acid. It is functionally related to an octanoic acid. It is a conjugate acid of a 3-hydroxyoctanoate.
3-Hydroxyoctanoic acid is a natural product found in Streptomyces, Drosophila melanogaster, and other organisms with data available.
3-Hydroxyoctanoic acid is a natural product found in Streptomyces, Drosophila melanogaster, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
120659-38-3
VCID:
VC20870264
InChI:
InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)
SMILES:
CCCCCC(CC(=O)O)O
Molecular Formula:
C8H16O3
Molecular Weight:
160.21 g/mol
3-Hydroxyoctanoic acid
CAS No.: 120659-38-3
Cat. No.: VC20870264
Molecular Formula: C8H16O3
Molecular Weight: 160.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-hydroxyoctanoic acid is an 8-carbon, beta-hydroxy fatty acid which may be a marker for primary defects of beta-hydroxy fatty acid metabolism. Repeating unit of poly(3-hydroxyoctanoic acid), a biopolymer used by numerous bacterial species as carbon and energy reserves. It is a 3-hydroxy monocarboxylic acid, a 3-hydroxy fatty acid and a medium-chain fatty acid. It is functionally related to an octanoic acid. It is a conjugate acid of a 3-hydroxyoctanoate. 3-Hydroxyoctanoic acid is a natural product found in Streptomyces, Drosophila melanogaster, and other organisms with data available. |
|---|---|
| CAS No. | 120659-38-3 |
| Molecular Formula | C8H16O3 |
| Molecular Weight | 160.21 g/mol |
| IUPAC Name | 3-hydroxyoctanoic acid |
| Standard InChI | InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) |
| Standard InChI Key | NDPLAKGOSZHTPH-UHFFFAOYSA-N |
| SMILES | CCCCCC(CC(=O)O)O |
| Canonical SMILES | CCCCCC(CC(=O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator